molecular formula C6H3FI2O B12093955 Phenol, 2-fluoro-3,6-diiodo- CAS No. 1806347-73-8

Phenol, 2-fluoro-3,6-diiodo-

Cat. No.: B12093955
CAS No.: 1806347-73-8
M. Wt: 363.89 g/mol
InChI Key: CXHHDQAKFGKZPX-UHFFFAOYSA-N
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Description

Phenol, 2-fluoro-3,6-diiodo- is an organic compound with the molecular formula C6H3FI2O. This compound is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with fluorine and iodine atoms. The presence of these halogen atoms imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-fluoro-3,6-diiodo- typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorine and iodine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of Phenol, 2-fluoro-3,6-diiodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-fluoro-3,6-diiodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The halogen atoms can be reduced to form dehalogenated phenols.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Phenol, 2-fluoro-3,6-diiodo- can yield quinones, while reduction can produce dehalogenated phenols.

Scientific Research Applications

Phenol, 2-fluoro-3,6-diiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-fluoro-3,6-diiodo- involves its interaction with biological molecules. The halogen atoms can form halogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-fluoro-: Lacks the iodine atoms, resulting in different reactivity and properties.

    Phenol, 3,6-diiodo-: Lacks the fluorine atom, affecting its chemical behavior and applications.

    Phenol, 2-chloro-3,6-diiodo-:

Uniqueness

Phenol, 2-fluoro-3,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it valuable for specific applications in research and industry.

Properties

CAS No.

1806347-73-8

Molecular Formula

C6H3FI2O

Molecular Weight

363.89 g/mol

IUPAC Name

2-fluoro-3,6-diiodophenol

InChI

InChI=1S/C6H3FI2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

CXHHDQAKFGKZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)O)F)I

Origin of Product

United States

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